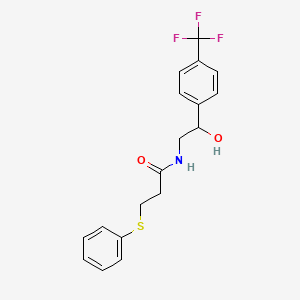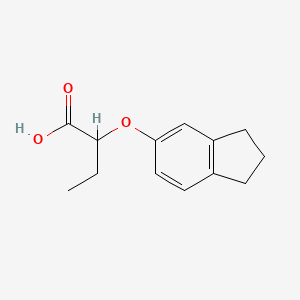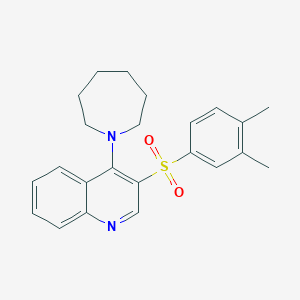
Sodium 2-(pyridazin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(pyridazin-4-yl)acetate is an organic compound with the molecular formula C6H5N2NaO2. It is a sodium salt derivative of pyridazine, a heterocyclic compound containing a six-membered ring with two nitrogen atoms at positions 1 and 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(pyridazin-4-yl)acetate typically involves the reaction of pyridazine with sodium hydroxide and acetic acid. The process can be summarized as follows:
- Pyridazine is reacted with acetic acid to form 2-(pyridazin-4-yl)acetic acid.
- The resulting 2-(pyridazin-4-yl)acetic acid is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Continuous flow reactors to ensure efficient mixing and reaction.
- Use of high-purity reagents to maintain product quality.
- Implementation of purification steps such as recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-(pyridazin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrogenated pyridazine compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed:
- Oxidation products include pyridazine carboxylic acids.
- Reduction products include dihydropyridazine derivatives.
- Substitution reactions yield various alkylated or acylated pyridazine compounds .
Applications De Recherche Scientifique
Sodium 2-(pyridazin-4-yl)acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pyridazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for cardiovascular and anti-inflammatory drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of Sodium 2-(pyridazin-4-yl)acetate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Pyridazine: The parent compound with a similar structure but without the acetate group.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Pyridazinecarboxylic Acid: Another derivative with a carboxyl group instead of the acetate group.
Uniqueness: Sodium 2-(pyridazin-4-yl)acetate is unique due to its specific sodium salt form, which enhances its solubility and reactivity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
1523571-92-7 |
|---|---|
Formule moléculaire |
C6H6N2NaO2 |
Poids moléculaire |
161.11 g/mol |
Nom IUPAC |
sodium;2-pyridazin-4-ylacetate |
InChI |
InChI=1S/C6H6N2O2.Na/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10); |
Clé InChI |
LXOBLUBKEOLYBO-UHFFFAOYSA-N |
SMILES |
C1=CN=NC=C1CC(=O)[O-].[Na+] |
SMILES canonique |
C1=CN=NC=C1CC(=O)O.[Na] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2756563.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2756566.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2756570.png)
![2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756571.png)


![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2756576.png)
![2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2756578.png)
![(2Z)-6-chloro-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2756579.png)
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide](/img/structure/B2756581.png)
![4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2756583.png)


